molecular formula C10H16F6N2O4S2 B8123184 5-Azoniaspiro[4.4]nonane Bis(trifluoromethanesulfonyl)imide

5-Azoniaspiro[4.4]nonane Bis(trifluoromethanesulfonyl)imide

Cat. No.: B8123184
M. Wt: 406.4 g/mol
InChI Key: JAVADOYKHZRSMO-UHFFFAOYSA-N
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Description

5-Azoniaspiro[4.4]nonane Bis(trifluoromethanesulfonyl)imide is a chemical compound with the molecular formula C10H16F6N2O4S2. It is known for its solid crystalline form, appearing as a white to almost white powder. This compound is stable at room temperature and exhibits good thermal stability and solubility in methanol .

Preparation Methods

The synthesis of 5-Azoniaspiro[4.4]nonane Bis(trifluoromethanesulfonyl)imide typically involves the reaction of 1,5-dibromopentane with trifluoromethanesulfonimide under appropriate conditions. The reaction requires suitable solvents and catalysts to facilitate the process. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-Azoniaspiro[4.4]nonane Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonyl groups are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Common Reagents and Conditions: Typical reagents include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. .

Scientific Research Applications

5-Azoniaspiro[4.4]nonane Bis(trifluoromethanesulfonyl)imide has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Azoniaspiro[4.4]nonane Bis(trifluoromethanesulfonyl)imide exerts its effects involves its ability to act as an ion conductor. The molecular structure allows for efficient ion transport, which is crucial in its role as an electrolyte material. The pathways involved include the movement of ions through the compound’s structure, facilitated by its chemical stability and conductivity .

Comparison with Similar Compounds

5-Azoniaspiro[4.4]nonane Bis(trifluoromethanesulfonyl)imide can be compared with other spirocyclic quaternary ammonium cations such as:

  • 5-Azoniaspiro[4.5]decane Bis(trifluoromethanesulfonyl)imide
  • 5-Azoniaspiro[4.6]undecane Bis(trifluoromethanesulfonyl)imide

These compounds share similar structural features but differ in the length of the carbon chain, which can affect their chemical properties and applications. The unique aspect of this compound is its specific balance of stability and ion conductivity, making it particularly suitable for use in advanced battery systems .

Properties

IUPAC Name

5-azoniaspiro[4.4]nonane;bis(trifluoromethylsulfonyl)azanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N.C2F6NO4S2/c1-2-6-9(5-1)7-3-4-8-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h1-8H2;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVADOYKHZRSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+]2(C1)CCCC2.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F6N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706759-44-6
Record name 5-Azoniaspiro[4.4]nonane Bis(trifluoromethanesulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Azoniaspiro[4.4]nonane Bis(trifluoromethanesulfonyl)imide
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5-Azoniaspiro[4.4]nonane Bis(trifluoromethanesulfonyl)imide

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